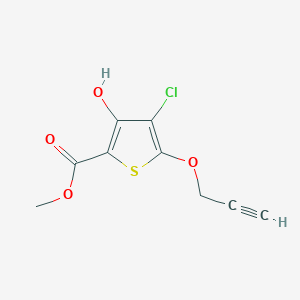
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This particular compound features a thiophene ring substituted with a chloro, hydroxy, and prop-2-yn-1-yloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxy and prop-2-yn-1-yloxy groups can participate in hydrogen bonding and covalent modifications, respectively, affecting the activity of enzymes or receptors. The chloro group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Lacks the prop-2-yn-1-yloxy group.
Methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Lacks the chloro group.
Uniqueness
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to the presence of all three functional groups (chloro, hydroxy, and prop-2-yn-1-yloxy) on the thiophene ring. This combination of substituents provides a unique reactivity profile and potential for diverse applications .
Properties
Molecular Formula |
C9H7ClO4S |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
InChI Key |
VKLIJIDGRCKRPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)OCC#C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















